

Propargyl-PEG2-Tos: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Propargyl-PEG2-Tos	
Cat. No.:	B1679627	Get Quote

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This technical guide provides an in-depth overview of **Propargyl-PEG2-Tos**, a bifunctional linker critical for advancements in chemical biology, drug discovery, and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, core applications, and experimental workflows, with a focus on its utility in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Propargyl-PEG2-Tos, systematically named 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4-methylbenzenesulfonate, is a versatile molecule incorporating a terminal alkyne (propargyl group), a short polyethylene glycol (PEG) spacer, and a tosylate leaving group. This unique combination of functional moieties allows for sequential and orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.

Property	Value	Source(s)
CAS Number	145916-41-2	[1][2][3]
Molecular Weight	254.3 g/mol	
Molecular Formula	C12H14O4S	



Key Applications in Research and Development

Propargyl-PEG2-Tos serves as a fundamental building block in several advanced chemical applications:

- Click Chemistry: The terminal propargyl group is a ready substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make it ideal for labeling and modifying biomolecules.
- PROTAC Development: As a PEG-based linker, Propargyl-PEG2-Tos is instrumental in the
 synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3
 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent
 degradation by the proteasome. The linker's length and composition are critical for optimizing
 the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
- Bioconjugation: The tosylate group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls, enabling the stable attachment of the PEG linker to proteins, peptides, and other biomolecules. This dual functionality allows for the synthesis of complex bioconjugates.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for **Propargyl-PEG2-Tos** are not extensively published in peer-reviewed literature, its application follows well-established chemical principles. The following sections provide generalized protocols for its primary uses.

Nucleophilic Substitution with the Tosylate Group

This protocol outlines a general procedure for conjugating **Propargyl-PEG2-Tos** to a primary amine-containing molecule.

Materials:

- Propargyl-PEG2-Tos
- Amine-containing molecule (e.g., protein, peptide)

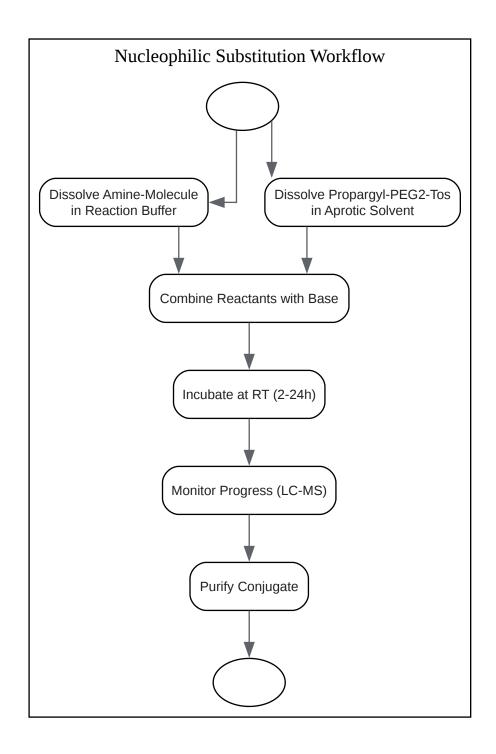


- Aprotic polar solvent (e.g., DMF, DMSO)
- Non-nucleophilic base (e.g., DIEA)
- Reaction buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

- Dissolve the amine-containing molecule in the reaction buffer.
- Dissolve **Propargyl-PEG2-Tos** in the aprotic solvent.
- Add the Propargyl-PEG2-Tos solution to the solution of the amine-containing molecule in a dropwise manner while stirring. A molar excess of the PEG linker may be required.
- Add the non-nucleophilic base to the reaction mixture.
- Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS).
- Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis.





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Workflow for nucleophilic substitution.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



This protocol describes a general method for the "click" reaction between the propargylfunctionalized molecule and an azide-containing molecule.

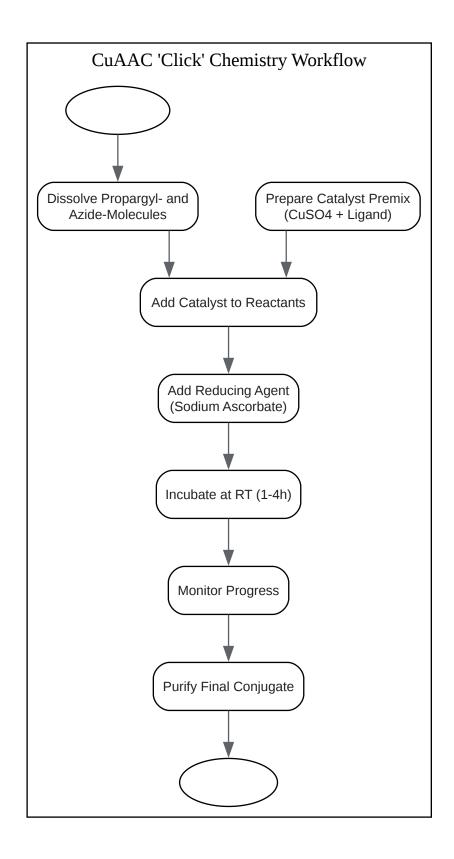
Materials:

- Propargyl-functionalized molecule (from the previous step)
- · Azide-containing molecule
- Copper(II) sulfate (CuSO4)
- Reducing agent (e.g., sodium ascorbate)
- Copper ligand (e.g., TBTA, THPTA)
- Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

- Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.
- Prepare a fresh stock solution of the reducing agent.
- In a separate tube, premix the CuSO4 and the copper ligand.
- Add the copper/ligand premix to the solution of the reactants.
- Initiate the reaction by adding the reducing agent.
- Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
- Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
- Purify the final triazole-linked conjugate.





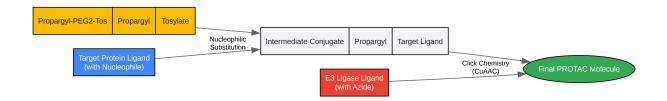
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Workflow for CuAAC 'click' reaction.



Logical Relationship in PROTAC Synthesis

The dual functionality of **Propargyl-PEG2-Tos** is elegantly utilized in the modular synthesis of PROTACs.



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Logical flow of PROTAC synthesis.

This diagram illustrates how the tosylate group can first be reacted with a nucleophile on a target protein ligand. The resulting intermediate, now bearing a propargyl group, can then undergo a click reaction with an azide-functionalized E3 ligase ligand to form the final PROTAC molecule. This sequential approach allows for a modular and efficient assembly of these complex therapeutic agents.

Conclusion

Propargyl-PEG2-Tos is a powerful and versatile chemical tool with significant applications in modern drug discovery and bioconjugation. Its well-defined structure and dual reactivity provide researchers with a reliable linker for constructing complex molecular architectures with enhanced physicochemical properties. The experimental workflows and logical diagrams provided in this guide offer a foundational understanding for the effective utilization of **Propargyl-PEG2-Tos** in advanced research and development projects.

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